Dichlorodidodecylsilane

概要

説明

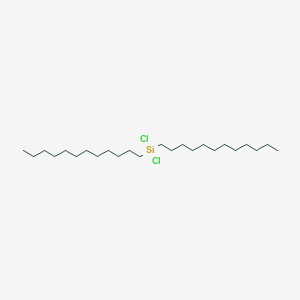

Dichlorodidodecylsilane is a transparent liquid with the molecular formula C24H50Cl2Si . It falls under the category of Halosilane . The molecular weight of this compound is 437.65 g/mol . It was created on December 5, 2007, and last modified on November 25, 2023 .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 1-dodecene and Dichlorosilane are combined at temperatures between -78 and 0 degrees Celsius in an inert atmosphere . In the second stage, dihydrogen hexachloroplatinate (IV) hexahydrate is added in isopropyl alcohol at temperatures between 0 and 20 degrees Celsius in an inert atmosphere . The mixture is then allowed to warm to room temperature and stirred for 40 hours .

Molecular Structure Analysis

The this compound molecule contains a total of 76 bonds, including 26 non-H bonds and 22 rotatable bonds . It consists of 50 Hydrogen atoms, 24 Carbon atoms, and 2 Chlorine atoms .

Physical And Chemical Properties Analysis

This compound is a transparent liquid . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Surface Passivation in Single-Molecule Studies

Dichlorodidodecylsilane (DDDS) finds significant application in surface passivation, particularly in single-molecule studies. The method involving DDDS, as reported by Hua et al. (2014), demonstrates its efficiency in preventing non-specific binding of biomolecules, compared to standard poly(ethylene glycol) surfaces. This makes DDDS an excellent choice for creating surfaces that do not perturb the behavior or activities of tethered biomolecules, essential in in vitro studies and single-molecule imaging.

Environmental Considerations

DDDS, while beneficial in specific research contexts, also occupies a unique position at the intersection of environmental science and medicine. This dichotomy is highlighted in studies by Stacpoole (2010), where DDDS, known for its environmental implications as a by-product of water chlorination and an industrial solvent metabolite, is also explored for its potential therapeutic benefits in various health conditions. The balancing act between its environmental impact and medical potential poses an ongoing challenge and area of research.

Limitations and Challenges

The use of DDDS in scientific research is not without its challenges and limitations. Norman (2019) discusses the broader concerns over the validity of animal research in predicting human toxicity, which is a pertinent issue in the context of DDDS's potential toxicological profile. Understanding and addressing these limitations is crucial for advancing the safe and effective application of DDDS in scientific research.

Safety and Hazards

Dichlorodidodecylsilane can cause severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . It can also produce irritating fumes of hydrochloric acid and organic acid vapors when exposed to water or open flame .

特性

IUPAC Name |

dichloro(didodecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMRTWIPHVMKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)

![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)